

cross-resistance studies between Cyantraniliprole and other insecticides

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Cyantraniliprole Cross-Resistance: A Comparative Guide for Researchers

An objective analysis of **cyantraniliprole**'s cross-resistance profile with other insecticides, supported by experimental data, to inform resistance management strategies and future insecticide development.

Cyantraniliprole, a second-generation anthranilic diamide insecticide, is a critical tool for managing a broad spectrum of chewing and sucking insect pests. Its unique mode of action, targeting the insect's ryanodine receptors, initially suggested a low probability of cross-resistance with other insecticide classes.^{[1][2]} However, as with any insecticide, the potential for resistance and cross-resistance is a significant concern for sustainable pest management. This guide provides a comprehensive comparison of cross-resistance studies between **cyantraniliprole** and other insecticides, summarizing key experimental findings and methodologies for researchers, scientists, and drug development professionals.

Quantitative Analysis of Cross-Resistance

The degree of cross-resistance is typically quantified by comparing the resistance ratios (RR) of an insecticide-resistant strain to a susceptible strain against a panel of different insecticides. An RR value significantly greater than 1.0 indicates cross-resistance. The following tables summarize the quantitative data from various studies on the cross-resistance of **cyantraniliprole** in several key insect pest species.

Table 1: Cross-Resistance Profile of a Cyantraniliprole-Resistant Strain of Bemisia tabaci (Whitefly)

Insecticide	Class	Resistance Ratio (RR)	Conclusion	Reference
Imidacloprid	Neonicotinoid	No significant cross-resistance	No Cross-Resistance	[1][3]
Thiamethoxam	Neonicotinoid	No significant cross-resistance	No Cross-Resistance	[1][3]
Abamectin	Avermectin	No significant cross-resistance	No Cross-Resistance	[1][3]
Sulfoxaflor	Sulfoximine	No significant cross-resistance	No Cross-Resistance	[1][3]
Bifenthrin	Pyrethroid	No significant cross-resistance	No Cross-Resistance	[1][3]

Data from a **cyantraniliprole**-resistant strain of *Bemisia tabaci* showed no cross-resistance to several other major insecticide classes, suggesting its utility in rotation programs to manage resistance.[1][3]

Table 2: Cross-Resistance Profile of a Cyantraniliprole-Selected Strain of Plutella xylostella (Diamondback Moth)

Insecticide	Class	Resistance Ratio (RR)	Conclusion	Reference
Abamectin	Avermectin	3.3	Low	[4]
Flubendiamide	Diamide	14.1	Moderate	[4]
Chlorantraniliprole	Diamide	24.3	Moderate	[4]

A laboratory-selected strain of *Plutella xylostella* with high resistance to **cyantraniliprole** exhibited moderate cross-resistance to other diamide insecticides, namely flubendiamide and chlorantraniliprole.[4] This is expected as they share the same mode of action.

Table 3: Cross-Resistance Profile of a Cyantraniliprole-Resistant Strain of *Spodoptera frugiperda* (Fall Armyworm)

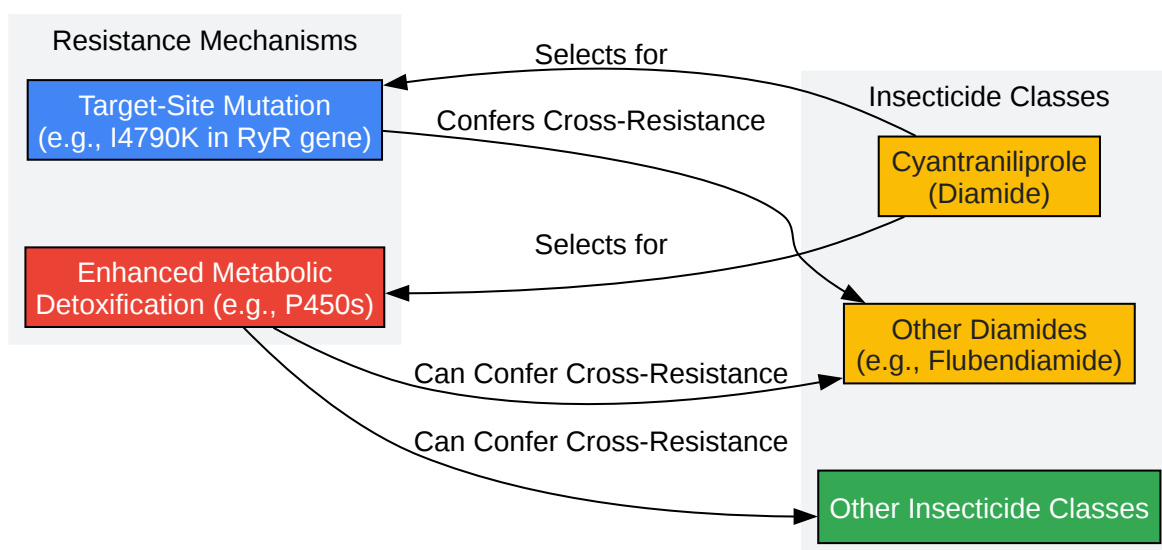
Insecticide	Class	Resistance Ratio (RR)	Conclusion	Reference
Flubendiamide	Diamide	High	High Cross-Resistance	[5][6][7]
Chlorantraniliprole	Diamide	High	High Cross-Resistance	[5][6][7]
Cyclaniliprole	Diamide	High	High Cross-Resistance	[5][6][7]
Lufenuron	Benzoylurea	Limited	Limited Cross-Resistance	[8]
Tetrachlorantraniliprole	Diamide	Limited	Limited Cross-Resistance	[8]
Spinetoram	Spinosyn	Negative	Negative Cross-Resistance	[8]

A **cyantraniliprole**-resistant strain of *Spodoptera frugiperda* demonstrated high cross-resistance to other diamide insecticides.[5][6][7] Interestingly, limited cross-resistance to lufenuron and tetrachlorantraniliprole and negative cross-resistance to spinetoram were observed in another study.[8]

Mechanisms of Resistance and Cross-Resistance

The development of resistance to **cyantraniliprole** and subsequent cross-resistance to other insecticides can be attributed to two primary mechanisms: target-site insensitivity and enhanced metabolic detoxification.

- **Target-Site Mutations:** Mutations in the ryanodine receptor (RyR) gene, the target for diamide insecticides, can reduce the binding affinity of **cyantraniliprole**, leading to resistance. The I4790K mutation in the RyR gene has been identified as a key factor in high-level resistance to **cyantraniliprole** and confers strong cross-resistance to other diamides in *Spodoptera frugiperda*.^{[5][6]}
- **Metabolic Detoxification:** Increased activity of detoxification enzymes, such as cytochrome P450 monooxygenases (P450s), can lead to the rapid breakdown of the insecticide molecule before it reaches its target site.^{[3][8][9]} Overexpression of specific P450 genes has been linked to **cyantraniliprole** resistance in *Bemisia tabaci* and *Spodoptera frugiperda*.^{[3][8]} This mechanism can also lead to cross-resistance to other insecticide classes if the same enzymes are involved in their detoxification.



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Figure 1: Mechanisms of **cyantraniliprole** resistance and cross-resistance.

Experimental Protocols

The data presented in this guide were generated using standardized bioassay methodologies to assess insecticide susceptibility. The following are detailed protocols for common bioassays used in cross-resistance studies.

Leaf-Dip Bioassay

This method is commonly used for assessing the toxicity of insecticides to foliage-feeding insects like *Plutella xylostella*.

- **Preparation of Insecticide Solutions:** A stock solution of the technical grade insecticide is prepared in an appropriate solvent (e.g., acetone). Serial dilutions are then made in water containing a surfactant (e.g., Triton X-100) to create a range of concentrations.
- **Leaf Treatment:** Cabbage discs or leaves of a suitable host plant are dipped into the insecticide solutions for a specified time (e.g., 10-30 seconds) and then allowed to air dry. Control leaves are dipped in the solvent-water-surfactant solution only.
- **Insect Exposure:** Third-instar larvae are placed on the treated leaves in a petri dish or a similar container.
- **Mortality Assessment:** Mortality is recorded after a specific period (e.g., 48-72 hours). Larvae are considered dead if they are unable to move when prodded with a fine brush.
- **Data Analysis:** The mortality data are subjected to probit analysis to determine the median lethal concentration (LC50).

Diet Incorporation Bioassay

This method is suitable for insects that can be reared on an artificial diet, such as *Spodoptera frugiperda*.

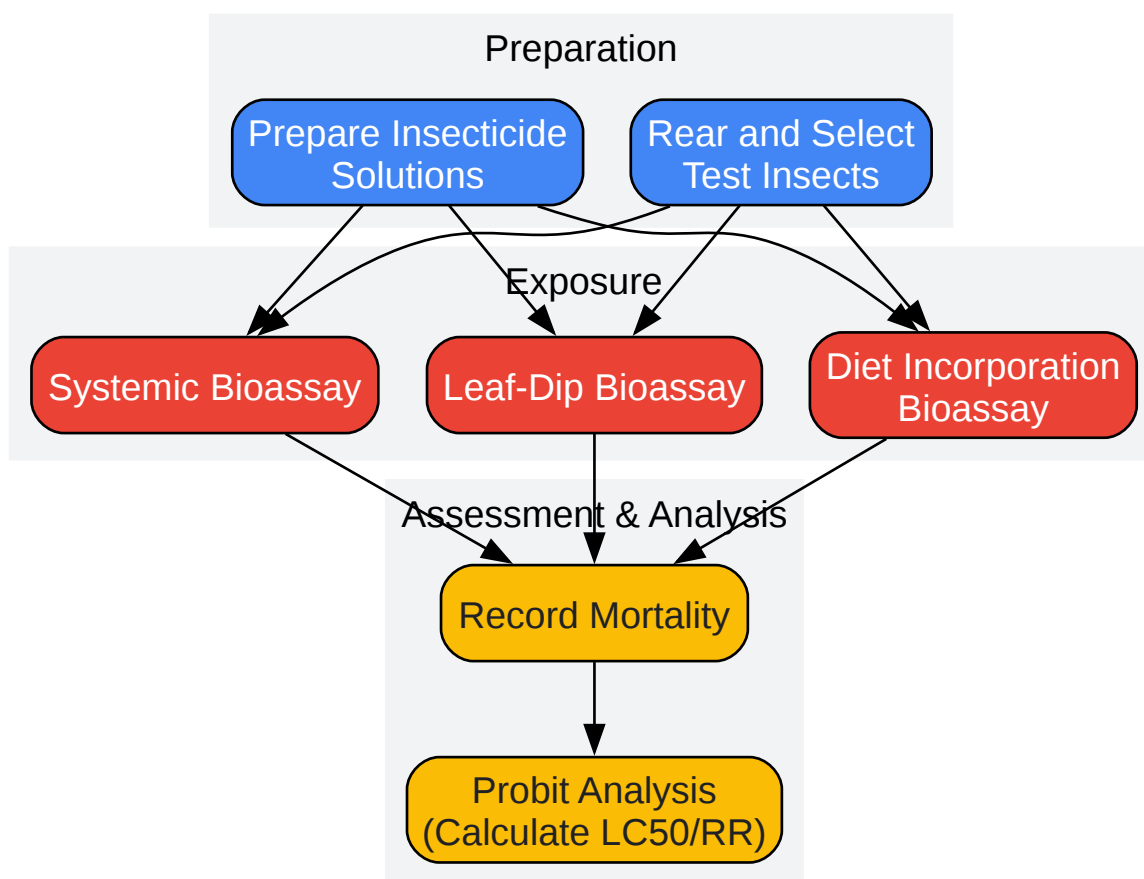
- **Preparation of Treated Diet:** The insecticide is dissolved in a suitable solvent and mixed into the artificial diet at various concentrations.
- **Insect Exposure:** Neonate larvae or early instars are placed individually into the wells of a multi-well plate containing the treated diet.

- Incubation: The plates are incubated under controlled conditions of temperature, humidity, and photoperiod.
- Mortality Assessment: Mortality and larval weight are recorded after a set period (e.g., 7 days).
- Data Analysis: The LC50 is calculated using probit analysis.

Systemic Bioassay for Sucking Insects

This method is used for sucking insects like *Bemisia tabaci* to evaluate the efficacy of systemic insecticides.

- Plant Treatment: The insecticide is applied to the soil or hydroponic solution in which the host plants are growing.
- Insect Infestation: Adult whiteflies are released onto the treated plants.
- Mortality Assessment: The number of dead adults is counted at specific time intervals (e.g., 24, 48, and 72 hours).
- Data Analysis: The median lethal time (LT50) or LC50 can be determined based on the experimental design.



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Figure 2: General experimental workflow for insecticide bioassays.

Conclusion and Recommendations

The available data indicate that **cyantraniliprole** generally does not exhibit cross-resistance to insecticides from different chemical classes with different modes of action.[1] This makes it a valuable tool for insecticide resistance management (IRM) programs when used in rotation with other effective insecticides. However, significant cross-resistance exists between **cyantraniliprole** and other diamide insecticides.[4][5][6] This underscores the importance of not relying solely on diamides for pest control and rotating to insecticides with different modes of action to preserve the long-term efficacy of this important chemical class.

For researchers and drug development professionals, these findings highlight the need to:

- Continuously monitor for the development of resistance to **cyantraniliprole** in key pest populations.
- Investigate the specific metabolic pathways involved in **cyantraniliprole** detoxification to better predict and manage cross-resistance.
- Develop new insecticide molecules with novel modes of action to provide additional tools for IRM.

By understanding the patterns and mechanisms of cross-resistance, the agricultural community can implement more sustainable and effective pest management strategies.

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